molecular formula C9H9ClO3 B1351533 (2-Methoxy-phenoxy)-acetyl chloride CAS No. 40926-73-6

(2-Methoxy-phenoxy)-acetyl chloride

Cat. No.: B1351533
CAS No.: 40926-73-6
M. Wt: 200.62 g/mol
InChI Key: VWVRTVRGLRSWEQ-UHFFFAOYSA-N
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Description

(2-Methoxy-phenoxy)-acetyl chloride is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Complex Organic Molecules

  • The efficient synthesis of 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-ol from 2-Methoxy phenol demonstrates the utility of methoxy phenol derivatives in organic synthesis. This process involves acylation and cyclization steps, showcasing the versatility of these compounds in constructing complex organic molecules (Shindikar & Viswanathan, 2011).

Catalysis and Reaction Optimization

  • Zirconium(IV) Chloride has been identified as an efficient catalyst for acetylation of various substrates, including phenols, under solvent-free conditions. This study suggests the potential for novel acetylating agents like "(2-Methoxy-phenoxy)-acetyl chloride" to be used in conjunction with such catalysts to achieve high yields and selectivity in acetylation reactions (Chakraborti & Gulhane, 2004).

Environmental and Material Science Applications

  • The electrocatalytic reduction of arylethyl chlorides, including those with methoxy groups, in the presence of carbon dioxide has been explored for the synthesis of 2-arylpropanoic acids, highlighting potential applications in the development of anti-inflammatory drugs. This research indicates the possible use of methoxy phenol derivatives in environmentally friendly synthetic pathways (Isse, Ferlin, & Gennaro, 2005).

Antimicrobial Activity

  • New oxime-phosphazenes synthesized from reactions involving acetyl chloride derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, illustrating the potential of incorporating "this compound" in the synthesis of antimicrobial agents (Koran et al., 2013).

Properties

IUPAC Name

2-(2-methoxyphenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-7-4-2-3-5-8(7)13-6-9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVRTVRGLRSWEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389580
Record name (2-Methoxy-phenoxy)-acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40926-73-6
Record name (2-Methoxy-phenoxy)-acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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